1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 618092-78-7
VCID: VC16146073
InChI: InChI=1S/C16H14ClN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3
SMILES:
Molecular Formula: C16H14ClN3
Molecular Weight: 283.75 g/mol

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine

CAS No.: 618092-78-7

Cat. No.: VC16146073

Molecular Formula: C16H14ClN3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine - 618092-78-7

Specification

CAS No. 618092-78-7
Molecular Formula C16H14ClN3
Molecular Weight 283.75 g/mol
IUPAC Name 2-(4-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C16H14ClN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3
Standard InChI Key PUTKIUGNPCGRAL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is C16H14ClN3, with a molecular weight of 283.75 g/mol. Key physicochemical parameters, inferred from its 3-chlorophenyl isomer (CAS 618098-33-2), include a density of 1.3±0.1 g/cm³, a boiling point of 476.0±45.0°C, and a flash point of 241.7±28.7°C . The compound’s LogP value of 4.44 suggests moderate lipophilicity, which influences its pharmacokinetic behavior .

The pyrazole core adopts a planar conformation, with the chlorophenyl and tolyl groups positioned orthogonally to minimize steric hindrance. This arrangement facilitates π-π stacking interactions with aromatic residues in biological targets, a feature critical for its potential pharmacological applications .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of pyrazol-5-amine derivatives typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters. For 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine, a plausible route involves:

  • Reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate.

  • Subsequent amination at the C5 position using ammonium acetate or urea under reflux conditions .

A modified approach reported by Zhu et al. employs NIS/CHP-mediated reactions of isocyanides with hydrazones, yielding pyrazol-5-amines in 51–63% yields . For example, treating 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with anhydrous sodium acetate produces the target compound with moderate efficiency .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Pyrazole NH group: Participates in hydrogen bonding and acid-base reactions.

  • C5 amine: Undergoes alkylation, acylation, or Schiff base formation.

  • Aryl substituents: Susceptible to electrophilic substitution (e.g., nitration, sulfonation).

Notably, the N1-chlorophenyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring against oxidative degradation . Reaction with arylglyoxals in a 1:2 molar ratio produces pyrrolo[2,3-c]pyrazoles, expanding the compound’s utility in heterocyclic chemistry .

Biological ActivityMechanism of ActionAnalogous Compound
AntimicrobialDisruption of cell membrane integrity3-(3-Chlorophenyl)-1H-pyrazol-5-amine
AnticancerInhibition of topoisomerase II5-Amino-3-(3,4-dichlorophenyl)pyrazole
Anti-inflammatoryCOX-2 suppression3-Amino-5-(2-chlorophenyl)pyrazole

The 4-chlorophenyl group may enhance blood-brain barrier permeability, suggesting potential central nervous system applications . Additionally, the o-tolyl moiety could improve metabolic stability by sterically shielding the pyrazole ring from hepatic enzymes .

Comparative Analysis with Structural Analogues

Key differences between 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine and its isomers include:

Parameter4-Chloro Isomer3-Chloro Isomer (CAS 618098-33-2)
Melting PointNot reportedN/A
LogPEstimated 4.444.44
Synthetic Yield63% (analogous route) 51–63%

The 4-chloro substitution likely enhances dipole-dipole interactions compared to the 3-chloro variant, potentially improving crystallinity and solubility .

Applications in Materials Science

Beyond pharmacology, pyrazol-5-amines serve as:

  • Ligands in coordination chemistry: The C5 amine and N1 aryl group chelate metal ions, forming complexes with catalytic activity .

  • Building blocks for OLEDs: Their rigid, conjugated structures enable tunable electroluminescence .

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